molecular formula C13H20O7 B14580935 Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester CAS No. 61564-94-1

Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester

Cat. No.: B14580935
CAS No.: 61564-94-1
M. Wt: 288.29 g/mol
InChI Key: KCVYPKLDBPUOIF-UHFFFAOYSA-N
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Description

Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester is a chemical compound with the molecular formula C13H20O7. This compound is a derivative of malonic acid, where the hydrogen atoms are replaced by ethyl groups and an acetyloxyethoxy group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester typically involves the esterification of malonic acid derivatives. One common method is the reaction of diethyl malonate with 2-(acetyloxy)ethanol in the presence of an acid catalyst. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.

    Transesterification: Catalyzed by acids or bases, often under mild heating.

    Condensation: Requires the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide.

Major Products Formed

    Hydrolysis: Produces malonic acid and the corresponding alcohol.

    Transesterification: Yields different esters depending on the alcohol used.

    Condensation: Forms various larger organic molecules, depending on the reactants involved.

Scientific Research Applications

Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester involves its ability to undergo hydrolysis and transesterification reactions. These reactions allow it to interact with various biological molecules and pathways. The compound can act as a precursor to active pharmaceutical ingredients or as an intermediate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.

    Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

    Ethyl acetoacetate: A related compound used in similar synthetic applications.

Uniqueness

Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other malonic acid derivatives. Its acetyloxyethoxy group allows for unique interactions in chemical and biological systems, making it valuable in specialized research and industrial applications.

Properties

CAS No.

61564-94-1

Molecular Formula

C13H20O7

Molecular Weight

288.29 g/mol

IUPAC Name

diethyl 2-[2-(2-acetyloxyethoxy)ethylidene]propanedioate

InChI

InChI=1S/C13H20O7/c1-4-18-12(15)11(13(16)19-5-2)6-7-17-8-9-20-10(3)14/h6H,4-5,7-9H2,1-3H3

InChI Key

KCVYPKLDBPUOIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCOCCOC(=O)C)C(=O)OCC

Origin of Product

United States

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